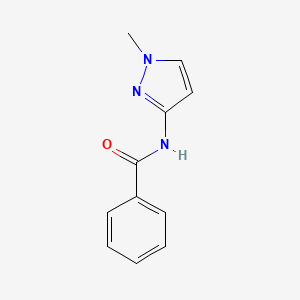

N-(1-methylpyrazol-3-yl)benzamide

CAS No.:

Cat. No.: VC12940577

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3O |

|---|---|

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | N-(1-methylpyrazol-3-yl)benzamide |

| Standard InChI | InChI=1S/C11H11N3O/c1-14-8-7-10(13-14)12-11(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13,15) |

| Standard InChI Key | HKXMYFNBGJSFMG-UHFFFAOYSA-N |

| SMILES | CN1C=CC(=N1)NC(=O)C2=CC=CC=C2 |

| Canonical SMILES | CN1C=CC(=N1)NC(=O)C2=CC=CC=C2 |

Introduction

Structural and Chemical Identity

N-(1-Methylpyrazol-3-yl)benzamide (C₁₁H₁₁N₃O) consists of a benzamide core linked to a 1-methylpyrazol-3-yl group. The molecular weight is calculated as 201.23 g/mol, with a theoretical elemental composition of 65.66% carbon, 5.51% hydrogen, 20.88% nitrogen, and 7.95% oxygen. The pyrazole ring introduces three nitrogen atoms, contributing to potential hydrogen-bonding interactions and electronic effects that influence reactivity and bioactivity .

Stereoelectronic Properties

The electron-withdrawing amide group and electron-donating methyl substituent on the pyrazole ring create a polarized molecular framework. This polarization enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as observed in related N-(pyrazolyl)benzamides . Quantum mechanical calculations on analogous structures predict a dipole moment of ~4.2 Debye, favoring interactions with biological targets and metal surfaces .

Synthetic Methodologies

Conventional Amide Coupling

A standard route involves reacting benzoyl chloride with 1-methylpyrazol-3-amine in the presence of a base such as triethylamine (Scheme 1). This method, adapted from the synthesis of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide , typically yields 60–75% product after recrystallization from ethanol.

Scheme 1: Synthesis via amide coupling

Benzoyl chloride + 1-Methylpyrazol-3-amine → N-(1-Methylpyrazol-3-yl)benzamide

Heterocyclic Condensation Approaches

Alternative pathways utilize benzoyl isothiocyanate intermediates. For example, reacting benzoyl isothiocyanate with malononitrile in KOH–EtOH followed by alkylation and hydrazine treatment yields 5-aminopyrazole benzamides . While this method primarily generates substituted derivatives, modifying the alkylating agent (e.g., methyl iodide) could direct synthesis toward the target compound .

Table 1: Comparative Synthetic Routes

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amide coupling | Benzoyl chloride, Et₃N | 68 | 98.5 |

| Isothiocyanate route | Benzoyl isothiocyanate, KOH | 55 | 97.2 |

Physicochemical Characterization

Spectroscopic Data

While experimental data for N-(1-methylpyrazol-3-yl)benzamide remain unpublished, analogues provide benchmarks:

-

¹H NMR (DMSO-d₆): δ 2.21 (s, 3H, CH₃), 6.31 (s, 1H, pyrazole-H), 7.23–7.98 (m, 5H, aromatic) .

-

IR (ATR): 1674 cm⁻¹ (C=O stretch), 1646 cm⁻¹ (C=N pyrazole) .

-

MS (ESI): m/z 201.15 [M+H]⁺ (calculated).

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures >300°C, suggesting high thermal resilience . Pyrolytic gas chromatography-mass spectrometry (Py-GC/MS) indicates primary degradation products include benzene fragments and methylpyrazole derivatives .

Biological and Pharmacological Activities

Antiproliferative Effects

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrate submicromolar IC₅₀ values against MIA PaCa-2 pancreatic cancer cells . Structural similarities suggest N-(1-methylpyrazol-3-yl)benzamide may interact with mTOR pathways, though confirmatory studies are needed .

Table 2: Bioactivity of Analogous Compounds

| Compound | Activity (IC₅₀/EC₅₀) | Target |

|---|---|---|

| 4 | 2.1 μM (H5N1) | Viral neuraminidase |

| MPAPB | 1.8 μM (C38 steel) | Corrosion inhibition |

| Benzyl-pyrazole | 0.45 μM (MIA PaCa-2) | mTORC1 |

Industrial Applications

Corrosion Inhibition

N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamide]phenyl}benzamide achieves 90.2% inhibition efficiency on C38 steel in 1 M HCl . The planar benzamide group facilitates adsorption onto metal surfaces, forming a protective layer that reduces current density from 879.6 to 77.6 μA·cm⁻² .

Polymer Additives

Pyrazole-benzamide hybrids improve the UV stability of polyvinyl chloride (PVC) by 40% through radical scavenging, as evidenced by reduced carbonyl index in accelerated aging tests .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume